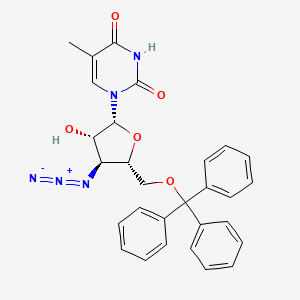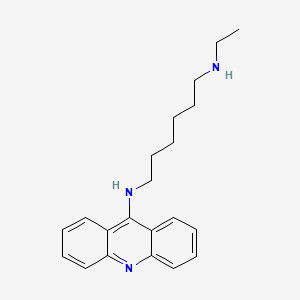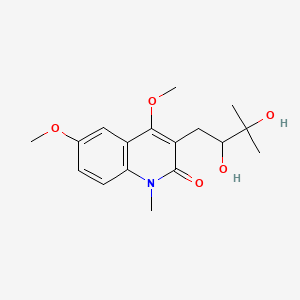
3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridinone ring. The presence of multiple functional groups, including hydroxyl, methoxy, and methyl groups, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Hydroxyl and Methyl Groups: The 2,3-dihydroxy-3-methylbutyl side chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the quinolinone intermediate.
Methoxylation: The methoxy groups at positions 4 and 6 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the side chain can undergo oxidation to form ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(2,3-dioxo-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone.
Reduction: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-1,2-dihydroquinolinone.
Substitution: Formation of 3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2,3-Dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methyl-2(1H)-quinolinone can be studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be explored for therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of
Propiedades
Número CAS |
5911-88-6 |
|---|---|
Fórmula molecular |
C17H23NO5 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-(2,3-dihydroxy-3-methylbutyl)-4,6-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C17H23NO5/c1-17(2,21)14(19)9-12-15(23-5)11-8-10(22-4)6-7-13(11)18(3)16(12)20/h6-8,14,19,21H,9H2,1-5H3 |
Clave InChI |
JTXJNCKPWSEGQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CC1=C(C2=C(C=CC(=C2)OC)N(C1=O)C)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



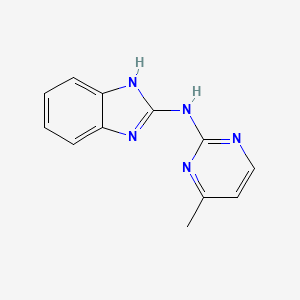
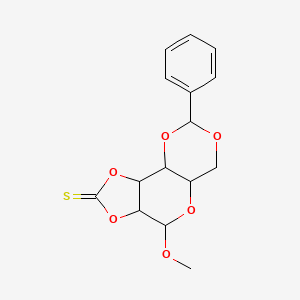

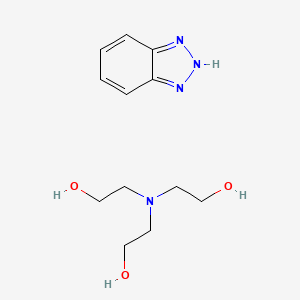



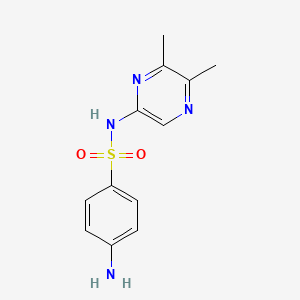

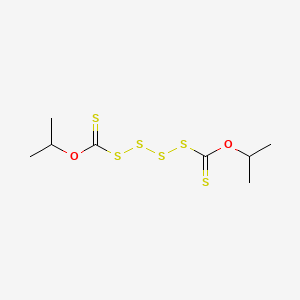
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
